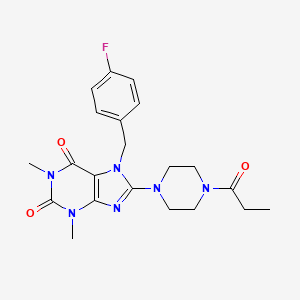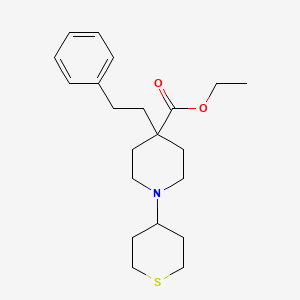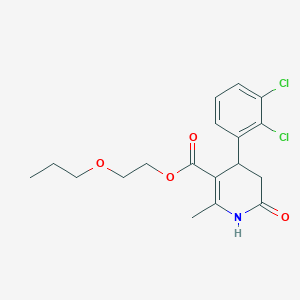
4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline
説明
4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline is a synthetic compound that belongs to the class of quinolone-based compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry.
科学的研究の応用
4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). It has also been shown to exhibit antifungal activity against Candida albicans.
作用機序
The mechanism of action of 4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline is not fully understood. However, it is believed to act by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes involved in DNA replication and transcription. This results in the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects
4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline has been shown to exhibit low toxicity and good selectivity towards bacterial cells. It has been shown to have minimal effects on human cells and does not exhibit significant cytotoxicity or genotoxicity. It has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and tissue penetration.
実験室実験の利点と制限
One of the main advantages of 4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline is its broad-spectrum antibacterial and antifungal activity. It has also been shown to exhibit good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low potency compared to other quinolone-based compounds.
将来の方向性
There are several future directions for the development of 4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline. One potential direction is the development of more potent analogs of this compound through structure-activity relationship studies. Another potential direction is the evaluation of this compound for its potential applications in the treatment of other infectious diseases, such as tuberculosis and malaria. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human cells.
Conclusion
In conclusion, 4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline is a promising synthetic compound that exhibits broad-spectrum antibacterial and antifungal activity. It has been extensively studied for its potential applications in the field of medicinal chemistry. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
特性
IUPAC Name |
azepan-1-yl-[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-17-11-12-20(15-19(17)3)23-16-22(21-10-8-9-18(2)24(21)26-23)25(28)27-13-6-4-5-7-14-27/h8-12,15-16H,4-7,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABPCIJGVXCTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4879150.png)


![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B4879162.png)
![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4879165.png)
![3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine](/img/structure/B4879172.png)
![N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide](/img/structure/B4879181.png)


![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4879208.png)
![N-[3-(1-azepanyl)propyl]benzenesulfonamide](/img/structure/B4879211.png)
![2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879216.png)
![N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4879234.png)